2-(2-Ethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(2-Ethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC16247782
InChI: InChI=1S/C14H20BFO3/c1-6-17-12-9-10(16)7-8-11(12)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3
SMILES:
Molecular Formula: C14H20BFO3
Molecular Weight: 266.12 g/mol

2-(2-Ethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC16247782

Molecular Formula: C14H20BFO3

Molecular Weight: 266.12 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Ethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -

Specification

Molecular Formula C14H20BFO3
Molecular Weight 266.12 g/mol
IUPAC Name 2-(2-ethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C14H20BFO3/c1-6-17-12-9-10(16)7-8-11(12)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3
Standard InChI Key VYJORVFPZHUSAD-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)OCC

Introduction

Chemical Identity and Structural Features

2-(2-Ethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane belongs to the class of 1,3,2-dioxaborolanes, which are cyclic boronates known for their stability and utility in cross-coupling reactions. The compound’s IUPAC name systematically describes its structure: a dioxaborolane ring (a five-membered ring containing two oxygen atoms and one boron atom) is substituted at the 2-position with a 2-ethoxy-4-fluorophenyl group and at the 4,5-positions with four methyl groups .

Molecular Formula and Weight

The molecular formula is C₁₄H₂₀BFO₃, yielding a molecular weight of 266.12 g/mol . This calculation aligns with the addition of a fluorophenyl-ethoxy group (C₈H₈FO) to a tetramethyl-dioxaborolane backbone (C₆H₁₂BO₂).

Structural Characteristics

  • Dioxaborolane Core: The boron atom resides in a trigonal planar geometry, coordinated by two oxygen atoms from the dioxaborolane ring and the aryl group .

  • Substituent Effects: The electron-withdrawing fluorine atom at the para position of the phenyl ring enhances the electrophilicity of the boron center, facilitating transmetalation in catalytic cycles . The ethoxy group contributes steric bulk, potentially influencing regioselectivity in coupling reactions.

Physicochemical Properties

While direct measurements for this compound are scarce, data from structurally related dioxaborolanes provide reasonable estimates:

PropertyValue/DescriptionSource Compound Analogy
Density~0.9–1.1 g/cm³2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Boiling Point130–150°C (extrapolated)Similar boronic esters
SolubilitySoluble in THF, toluene, ethersBoronate reactivity trends
StabilityHydrolytically stable under anhydrous conditionsDioxaborolane literature

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of 2-(2-Ethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane likely follows established methodologies for arylboronic ester formation. A plausible route involves:

  • Suzuki-Miyaura Coupling Precursor: Reaction of 2-ethoxy-4-fluorophenylboronic acid with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium catalysis .

  • Transesterification: Acid-catalyzed exchange between the boronic acid and a diol (e.g., pinacol), though this method risks hydrolytic degradation .

A literature precedent exists for the synthesis of 2-ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane via palladium-mediated cross-coupling, suggesting analogous conditions could apply .

Industrial Production Challenges

Scale-up introduces complexities:

  • Purification: Distillation under reduced pressure is required to separate the product from byproducts like boron trifluoride etherates.

  • Yield Optimization: Continuous flow reactors may mitigate exothermic risks during large-scale boronate esterification .

Reactivity and Applications

Cross-Coupling Reactions

As a boronic ester, this compound participates in Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl halides. Key features include:

  • Enhanced Stability: The dioxaborolane ring resists protodeboronation compared to boronic acids .

  • Steric Modulation: Tetramethyl groups hinder undesired side reactions, improving selectivity in polyhalogenated substrates .

Oxidation and Functionalization

Controlled oxidation could yield phenolic derivatives, though the fluorine substituent may direct reactivity toward electrophilic aromatic substitution at the meta position.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator